molecular formula C₃₂H₃₂ClN₃O₄ B1663498 TD-5471 hydrochloride CAS No. 530084-35-6

TD-5471 hydrochloride

Cat. No. B1663498
M. Wt: 558.1 g/mol
InChI Key: RNKVXNOAIUAJNK-JMAPEOGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TD-5471 hydrochloride is a potent and selective full agonist of the human β2-adrenoceptor . It is used for research purposes only . It has shown potential for the treatment of chronic obstructive pulmonary disease (COPD) .


Molecular Structure Analysis

The molecular formula of TD-5471 hydrochloride is C32H32ClN3O4 . The molecular weight is 558.07 . The chemical structure can be represented by the SMILES string: O=C1NC2=C(C(C@@HCNCCC3=CC=C(NC4=CC(C5=CC=CC=C5)=C(OC)C=C4)C=C3)=CC=C2O)C=C1.[H]Cl .

Safety And Hazards

TD-5471 hydrochloride is for research use only and is not intended for human or veterinary use . In case of exposure, appropriate safety measures should be taken. These include moving to fresh air if inhaled, rinsing skin and eyes thoroughly with water if there is contact, and seeking medical attention if ingested .

properties

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O4.ClH/c1-39-30-15-11-24(19-27(30)22-5-3-2-4-6-22)34-23-9-7-21(8-10-23)17-18-33-20-29(37)25-12-14-28(36)32-26(25)13-16-31(38)35-32;/h2-16,19,29,33-34,36-37H,17-18,20H2,1H3,(H,35,38);1H/t29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKVXNOAIUAJNK-JMAPEOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TD-5471 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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